molecular formula C18H23N5O B2824847 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2380143-53-1

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2824847
CAS No.: 2380143-53-1
M. Wt: 325.416
InChI Key: WAPIARPUGIRECN-UHFFFAOYSA-N
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Description

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperidine ring, a pyrimidine ring, and a tetrahydrocinnolinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-methylpyrimidine with piperidine to form 1-(5-methylpyrimidin-2-yl)piperidin-4-one . This intermediate is then subjected to further reactions to introduce the tetrahydrocinnolinone moiety, often involving cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-11-19-18(20-12-13)22-8-6-15(7-9-22)23-17(24)10-14-4-2-3-5-16(14)21-23/h10-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPIARPUGIRECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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